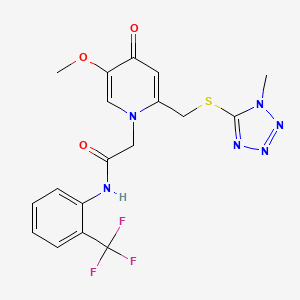
2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H17F3N6O3S and its molecular weight is 454.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule characterized by its unique structural features, including a pyridine ring, methoxy group, and tetrazole moiety. Its intricate design suggests potential applications in medicinal chemistry, particularly in drug development due to its diverse functional groups that may interact with various biological targets.
Structural Features
The structural formula of the compound indicates the presence of:
- A pyridinone derivative : This core structure is known for its diverse biological activities.
- A methoxy group : Often associated with enhanced lipophilicity and biological activity.
- A tetrazole moiety : This group is recognized for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
- An acetamide group : Known for its role in enhancing solubility and bioavailability.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structural features exhibit various biological activities, including:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits significant antimicrobial properties against various pathogens. |
| Anticonvulsant | Similar compounds have shown efficacy in reducing seizure activity. |
| Antitumor | Potential anticancer properties have been noted in related compounds. |
| Anti-inflammatory | May inhibit inflammatory pathways, contributing to therapeutic effects. |
Antimicrobial Activity
Research has indicated that derivatives of pyridinones, including those similar to the compound , demonstrate notable antimicrobial activity. For instance, a study highlighted the effectiveness of related compounds against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
Anticonvulsant Properties
A structure-activity relationship (SAR) analysis revealed that modifications to the aromatic systems and nitrogen-containing heterocycles enhance anticonvulsant properties. For example, compounds with a similar pyridinone structure have been shown to eliminate tonic extensor phases in animal models, achieving 100% protection against induced seizures .
Antitumor Activity
Compounds structurally related to this compound have been evaluated for their anticancer potential. Notably, one study reported an IC50 value of less than 10 µM against A549 lung adenocarcinoma cells, indicating strong cytotoxicity compared to standard chemotherapeutics like doxorubicin .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the tetrazole moiety may facilitate interactions with key enzymes involved in disease pathways.
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, contributing to its anticonvulsant effects.
- Antioxidant Activity : Some derivatives have shown potential in scavenging free radicals and reducing oxidative stress, which is beneficial in various pathological conditions .
Eigenschaften
IUPAC Name |
2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O3S/c1-26-17(23-24-25-26)31-10-11-7-14(28)15(30-2)8-27(11)9-16(29)22-13-6-4-3-5-12(13)18(19,20)21/h3-8H,9-10H2,1-2H3,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWTYTCEQCCFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC=C3C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














